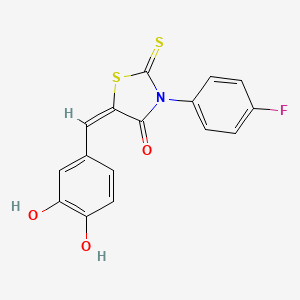![molecular formula C17H16N4O3S B5212264 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole](/img/structure/B5212264.png)
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole, also known as MN-64, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MN-64 has been synthesized using various methods and has shown promising results in various studies.
作用機序
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been shown to inhibit the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of cellular redox balance. By inhibiting TrxR, 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole disrupts the redox balance in cancer cells, leading to their death. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to inhibit the replication of the hepatitis C virus by targeting the viral nonstructural protein 5B (NS5B).
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has a variety of biochemical and physiological effects. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the levels of reactive oxygen species (ROS) in cells. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to decrease the levels of the hepatitis C virus in infected cells.
実験室実験の利点と制限
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more water-soluble derivatives of 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole to improve its bioavailability. Additionally, further studies could investigate the potential of 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders.
合成法
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole can be synthesized using a variety of methods. One method involves the reaction of 5-(4-morpholinyl)-2-nitrophenyl chloride with 1H-benzimidazole-2-thiol in the presence of a base. Another method involves the reaction of 5-(4-morpholinyl)-2-nitrophenyl isothiocyanate with 1H-benzimidazole in the presence of a base. Both methods have been used to successfully synthesize 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole.
科学的研究の応用
2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has been the subject of scientific research due to its potential as a therapeutic agent. Studies have shown that 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has antitumor activity, making it a potential candidate for cancer treatment. 2-{[5-(4-morpholinyl)-2-nitrophenyl]thio}-1H-benzimidazole has also been shown to have antiviral activity against the hepatitis C virus, making it a potential candidate for the treatment of hepatitis C.
特性
IUPAC Name |
4-[3-(1H-benzimidazol-2-ylsulfanyl)-4-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-21(23)15-6-5-12(20-7-9-24-10-8-20)11-16(15)25-17-18-13-3-1-2-4-14(13)19-17/h1-6,11H,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGNTLFNYKLPNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
![(4-bromophenyl){6-[(4-bromophenyl)amino]-2-adamantyl}amine](/img/structure/B5212189.png)
![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212216.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)
![1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine hydrochloride](/img/structure/B5212243.png)

![5-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5212256.png)

![N-(3-chloro-4-fluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5212266.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(anilinosulfonyl)phenoxy]acetamide](/img/structure/B5212282.png)
![1-acetyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5212297.png)